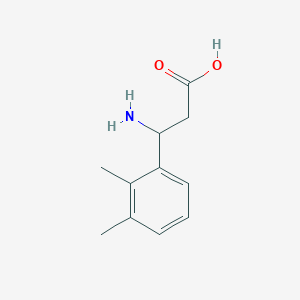

1H-苯并三氮唑-6-甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

腐蚀抑制

1H-苯并三氮唑-6-甲胺: 以其在腐蚀抑制方面的作用而闻名,尤其适用于铜、铝和镍等金属 。其衍生物在金属表面形成保护层,防止氧化和腐蚀。这种应用在需要金属长寿命的行业中至关重要,例如管道、汽车和航空航天领域。

药物研究

在制药行业,1H-苯并三氮唑-6-甲胺衍生物已被探索用于作为药理活性分子的构建单元 。它们作为合成具有抗癌、抗真菌、抗菌和抗病毒特性的化合物的关键中间体,对新药的开发做出了重大贡献。

高级氧化工艺

该化合物通过高级氧化工艺 (AOPs) 在环境修复中发挥作用。 研究表明,1H-苯并三氮唑-6-甲胺可以通过羟基自由基降解,生成毒性较低的副产物,这对处理受污染的水体有利 .

材料科学

在材料科学中,1H-苯并三氮唑-6-甲胺衍生物被用于制造太阳能电池和光伏电池的材料 。它们吸收紫外线并将其转化为可用能量的能力使它们在可再生能源领域非常有价值。

合成化学

该化合物是合成化学中的辅助剂,有助于构建复杂的分子结构 。它是一种通用的工具,支持各种反应,如芳基烷基化和杂环烷基化,这些反应是创造多种合成分子的基础。

环境影响研究

1H-苯并三氮唑-6-甲胺: 及其衍生物因其在水生环境中的存在而成为环境影响研究的主题 。研究其降解、毒性和从水源中去除对于了解和减轻它们对生态系统的影响至关重要。

安全和危害

作用机制

Target of Action

1H-Benzotriazole-6-methanamine, a derivative of benzotriazoles, has been found to exhibit antimicrobial properties . The primary targets of this compound are various microbial strains, including bacteria such as Escherichia coli and Bacillus subtilis, and fungi such as Aspergillus niger and Candida albicans . These organisms play significant roles in infectious diseases, and controlling their growth can help prevent the spread of these diseases.

Mode of Action

Benzotriazoles, in general, are known for their ability to interfere with the growth and reproduction of microbes, thereby exhibiting antimicrobial activity .

Biochemical Pathways

It is known that benzotriazoles can disrupt essential biological processes in microbes, leading to their death or growth inhibition

Result of Action

The primary result of the action of 1H-Benzotriazole-6-methanamine is the inhibition of microbial growth. This is achieved through its antimicrobial activity, which disrupts essential biological processes in the target organisms . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 1H-Benzotriazole-6-methanamine can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s activity

生化分析

Biochemical Properties

1H-Benzotriazole-6-methanamine is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow 1H-Benzotriazole-6-methanamine to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzotriazole-6-methanamine involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzotriazole-6-methanamine can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1H-Benzotriazole-6-methanamine can vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

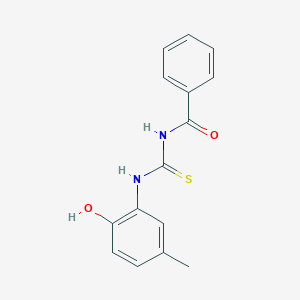

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

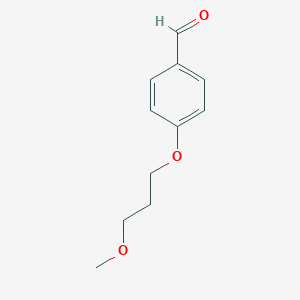

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)